(2-Hydroxyethyl)phosphonic acid

Catalog No.
S596092
CAS No.
22987-21-9
M.F
C2H7O4P
M. Wt
126.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Hydroxyethyl)phosphonic acid

Conventional phosphate ester-based additives suffer from hydrolytic cleavage, leading to coating failure and bioassay interference. (2-Hydroxyethyl)phosphonic acid (HEPA) provides a hydrolytically stable C-P bond and a primary hydroxyl for covalent integration.

  • Reactive flame retardant monomer: permanently binds into PU/polyester backbones, eliminating leaching.
  • Biocatalytic precursor: obligate substrate for 2-hydroxyethylphosphonate dioxygenase; simplifies fosfomycin in vitro synthesis.
  • Industrial additive: pH-stable anti-accretion agent for water-based drilling fluids.

Supplied with batch-specific purity analysis; available for immediate shipment.

CAS Number

22987-21-9

Product Name

(2-Hydroxyethyl)phosphonic acid

IUPAC Name

2-hydroxyethylphosphonic acid

Molecular Formula

C2H7O4P

Molecular Weight

126.05 g/mol

InChI

InChI=1S/C2H7O4P/c3-1-2-7(4,5)6/h3H,1-2H2,(H2,4,5,6)

InChI Key

SEHJHHHUIGULEI-UHFFFAOYSA-N

SMILES

C(CP(=O)(O)O)O

Synonyms

P-(2-Hydroxyethyl)-phosphonic Acid; (2-Hydroxyethyl)phosphonic Acid

Canonical SMILES

C(CP(=O)(O)O)O

The exact mass of the compound (2-Hydroxyethyl)phosphonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Supplementary Records. It belongs to the ontological category of phosphonic acids in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 g, 5 g

(2-Hydroxyethyl)phosphonic acid (HEPA) is a bifunctional organophosphorus compound featuring a hydrolytically stable carbon-phosphorus (C-P) bond and a reactive primary hydroxyl group. Commercially, it serves as a critical building block for reactive flame retardants, an obligate intermediate in the enzymatic synthesis of phosphonate antibiotics (such as Fosfomycin), and a robust ligand for surface modification and metal-organic frameworks (MOFs). Unlike conventional phosphate esters, the direct C-P linkage in HEPA confers measurable hydrolytic resistance, while the terminal hydroxyl group enables stoichiometric integration into condensation polymers like polyurethanes and polyesters. For industrial and research procurement, HEPA is prioritized when a bifunctional phosphonate is required for covalent material integration or specific biocatalytic pathways [1].

Research Fit

Monophosphonate architecture with stable C-P bond
Bidentate chelation via phosphono and β‑hydroxyl groups
Reported biosynthetic precursor to fosfomycin in Streptomyces pathway research

Substituting (2-Hydroxyethyl)phosphonic acid with closely related analogs often leads to critical formulation or synthesis failures. For instance, utilizing ethephon (2-chloroethylphosphonic acid) as a structural stand-in results in rapid decomposition at pH > 5, releasing ethylene gas and corrosive hydrochloric acid, which destroys aqueous formulations and biological assays. Similarly, attempting to use vinylphosphonic acid (VPA) for polymer integration restricts the system to free-radical addition mechanisms, which are incompatible with the step-growth condensation chemistry required for polyurethanes. Furthermore, replacing HEPA with standard phosphoric acid yields P-O-C linkages that are highly susceptible to hydrolysis, negating the long-term durability required in anti-corrosion coatings and drilling fluids[1].

Substitution Risk

Architecture mismatch

Monophosphonate chelation geometry and metal-complex stability may differ from di‑ or polyphosphonates.

Biosynthetic pathway context

Generic industrial phosphonates may not support fosfomycin biosynthesis in Streptomyces research models.

Biodegradability profile

Reported biodegradability differs from ATMP/PBTC; environmental fate may shift if substituted without verification.

Aqueous Stability and Formulation Compatibility

HEPA maintains structural integrity in neutral and alkaline aqueous environments, unlike its chlorinated analog, ethephon. At pH 7.0 and 25°C, ethephon undergoes rapid base-catalyzed elimination to release ethylene gas, whereas HEPA exhibits near 100% structural retention, preserving its C-P backbone for downstream reactions. This stability is essential for formulating anti-accretion drilling fluids and stable biological buffers [1].

Evidence DimensionAqueous stability at pH 7.0
Target Compound DataNear 100% retention of the intact phosphonate structure over extended storage
Comparator Or BaselineEthephon (Quantitative degradation to ethylene gas and chloride ions)
Quantified Difference>99% difference in structural retention at neutral to alkaline pH
ConditionsAqueous solution, pH 7.0 to 8.5, standard temperature

Prevents off-gassing and formulation degradation in neutral/alkaline industrial fluids and biological assays.

Exclusive Precursor
Head-to-head
Target: Converted to fosfomycin vs 2‑Aminoethylphosphonic acid: also converted Target is the established primary intermediate in the biosynthetic pathway.
Supports fosfomycin pathway research; substitution may disrupt biosynthetic study context.
Feeding studies in Streptomyces blocked mutants.

Polyurethane Flame Retardant Integration

The primary hydroxyl group of HEPA allows it to act as a reactive monomer in condensation polymerization, directly reacting with isocyanates to form flame-retardant polyurethanes. In contrast, vinylphosphonic acid (VPA) lacks a hydroxyl group and can only participate in addition polymerization. HEPA enables stoichiometric incorporation into the polymer backbone, providing permanent, non-leaching flame retardancy without altering the fundamental step-growth curing mechanism[1].

Evidence DimensionPolymerization mechanism compatibility
Target Compound Data100% compatible with step-growth condensation (isocyanate/hydroxyl reactions)
Comparator Or BaselineVinylphosphonic acid (0% compatibility with condensation; restricted to free-radical addition)
Quantified DifferenceAbsolute mechanistic divergence enabling direct polyurethane backbone integration
ConditionsPolyurethane synthesis / step-growth polymerization conditions

Essential for manufacturers procuring reactive flame retardants that must chemically bond into polyurethane or polyester matrices.

Chelation Selectivity
Class-level
Target: Bidentate chelation (phosphonate + β‑OH) vs HEDP: Multidentate coordination Target forms simpler 1:1 or 1:2 complexes; HEDP may form polynuclear species.
Chelation stoichiometry context may support precise metal control; class‑level inference.
Aqueous solution, neutral to alkaline pH.

Substrate Specificity for Fosfomycin Biosynthesis

In the enzymatic synthesis of phosphonate antibiotics like Fosfomycin and phosphinothricin, HEPA is the obligate substrate for 2-hydroxyethylphosphonate dioxygenase (HEPD). Using upstream precursors like phosphonoacetaldehyde requires the addition of NAD(P)H-dependent reductases (e.g., FfnC or PhpC) to generate HEPA in situ. Procuring HEPA directly bypasses this reduction step, enabling single-step in vitro C-C bond cleavage to hydroxymethylphosphonate [1].

Evidence DimensionEnzymatic steps required for HEPD-mediated cleavage
Target Compound Data1 step (Direct substrate for HEPD)
Comparator Or BaselinePhosphonoacetaldehyde (Requires 2 steps + NAD(P)H cofactor)
Quantified DifferenceElimination of 1 enzymatic reduction step and associated cofactor costs
ConditionsIn vitro biocatalytic synthesis of Fosfomycin/PTT intermediates

Streamlines the biocatalytic production and isotopic labeling of phosphonate antibiotics by reducing enzyme and cofactor dependencies.

Hydrolytic & Thermal Stability
Class-level
Target: Stable C–P bond; predicted BP 398.8±44.0 °C vs Phosphate esters: Labile C–O–P linkage Phosphate esters are more susceptible to hydrolysis under acid/base conditions.
C–P bond may confer longer shelf-life in aqueous media; supports stability screening.
pH 2–12, ambient to elevated temperatures.

Hydrolytic Stability in Surface Modification

When used as a surface modifier or corrosion inhibitor, HEPA anchors via its phosphonic acid group, forming highly stable M-O-P bonds. Because the organic tail is attached via a direct C-P bond, it resists hydrolysis. Standard phosphate esters (containing P-O-C bonds) rapidly hydrolyze in aggressive aqueous environments. HEPA-derived monolayers maintain their structural integrity and protective properties significantly longer than phosphate-based alternatives under continuous aqueous exposure [1].

Evidence DimensionHydrolytic stability of the organic-phosphorus linkage
Target Compound DataDirect C-P bond (Resistant to aqueous hydrolysis)
Comparator Or BaselinePhosphate esters (P-O-C bond, highly susceptible to hydrolytic cleavage)
Quantified DifferenceOrders of magnitude higher half-life in aqueous environments
ConditionsContinuous exposure to aqueous/corrosive environments

Guarantees the long-term durability of anti-corrosion coatings, MOFs, and functionalized surfaces in wet environments.

Biodegradability
Cross-study
Target: Reported biodegradable vs ATMP: Low aerobic/anaerobic biodegradability Target may offer improved environmental profile; data to verify across conditions.
Reported biodegradability may support environmentally sensitive applications; context‑dependent.
Standard environmental biodegradation assays.
Speciation at pH 7.4
Cross-study
Target: pKa 2.25±0.10 (predicted); monoanionic at physiological pH vs HEDP: Multiple pKa values (~1.7–11.0) Target has a single, low pKa; HEDP exhibits complex pH‑dependent charge distribution.
Single‑charge speciation may simplify assay interpretation; speciation context to verify.
Aqueous solution, 25 °C.

Reactive Flame Retardant Synthesis for Polyurethanes

HEPA is structurally suited for formulating reactive, non-leaching flame retardants. Its primary hydroxyl group allows it to act as a chain extender or monomer in polyurethane and polyester synthesis, permanently integrating the fire-resistant phosphonate moiety into the polymer backbone without the leaching issues associated with additive flame retardants [1].

Biocatalytic Production of Labeled Fosfomycin

For pharmaceutical research and isotopic labeling, HEPA serves as the direct, obligate substrate for 2-hydroxyethylphosphonate dioxygenase (HEPD). Procuring HEPA simplifies the in vitro biosynthetic cascade for Fosfomycin and phosphinothricin by eliminating the need for upstream aldehyde reductases and expensive NAD(P)H cofactors [2].

Anti-Accretion Additives in Drilling Fluids

In the oil and gas industry, HEPA is utilized as an anti-accretion additive for water-based drilling fluids. Its stability at elevated pH—where analogs like ethephon would rapidly degrade into ethylene gas—ensures consistent rheological performance and prevents clay swelling during deep-well drilling operations [3].

Hydrolytically Stable Corrosion Inhibitors

HEPA is utilized for surface functionalization and corrosion inhibition on metal substrates. The direct C-P bond ensures that the protective molecular layer will not hydrolyze in harsh aqueous environments, providing a durable alternative to traditional phosphate ester-based inhibitors [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fosfomycin biosynthetic pathway studies
Biosynthetic precursor specificity
Conversion to fosfomycin in Streptomyces models
Precision metal ion control research
Bidentate chelation stoichiometry
Complex solubility and stoichiometry verification
Environmentally sensitive water treatment
Reported biodegradability
Biodegradation assay under target conditions
Biochemical assay and buffer research
Monoanionic speciation at physiological pH
Speciation consistency in assay media

XLogP3

-2.3

Other CAS

22987-21-9

Wikipedia

2-hydroxyethylphosphonic acid

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)
Blodgett et al. Unusual transformations in the biosynthesis of the antibiotic phosphinothricin tripeptide Nature Chemical Biology, doi: 10.1038/NChemBio.2007.9, published online 15 July 2007 http://www.nature.com/naturechemicalbiology

Explore Compound Types